Folitixorin sodium
Description
Folitixorin sodium (5,10-methylenetetrahydrofolate sodium salt) is a reduced folate derivative and coenzyme used primarily as an adjunct to fluorouracil (5-FU) in chemotherapy regimens for pancreatic cancer and metastatic colorectal cancer . It functions as a cofactor for thymidylate synthase (TS), stabilizing the ternary complex formed between TS, 5-FU metabolite FdUMP, and folate. This mechanism enhances 5-FU’s cytotoxicity by inhibiting DNA synthesis in cancer cells . Its CAS number is 3432-99-3, and it is classified as an enzyme replacement/modulator under therapeutic categories such as "coenzymes" and "pteridines" .
Properties
CAS No. |
133978-76-4 |
|---|---|
Molecular Formula |
C20H21N7Na2O6 |
Molecular Weight |
501.41 |
IUPAC Name |
disodium;(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O6.2Na/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |
InChI Key |
DIAFTFLDTRCVOX-RIWFDJIXSA-L |
SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Folitixorin sodium; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Implications
Preclinical studies demonstrate that folitixorin enhances 5-FU cytotoxicity more effectively than leucovorin in colorectal cancer models due to its direct TS cofactor role . A 2024 study noted that folitixorin’s sodium salt formulation improves stability in lyophilized preparations compared to calcium-based analogs . However, human pharmacokinetic data remain sparse, with ongoing trials evaluating optimal dosing in metastatic cancers .
Q & A
Basic Research Questions
Q. What in vitro assays are standard for evaluating Folitixorin sodium’s enzyme-modulating activity?
- Methodological Answer : Use cell-free systems (e.g., recombinant enzyme assays) to measure substrate conversion rates under controlled pH and temperature. Pair with cell-based models (e.g., patient-derived fibroblasts for lysosomal storage disorders) to assess intracellular enzyme activity restoration. Include positive controls (e.g., known enzyme activators) and validate results via mass spectrometry or fluorometric detection .
Q. How to design pharmacokinetic (PK) studies for this compound in preclinical models?
- Methodological Answer : Employ compartmental modeling in rodent or non-human primate models, with serial blood sampling at critical timepoints (e.g., 0.5, 1, 4, 24 hours post-dose). Quantify plasma concentrations via HPLC-MS/MS, correlating with tissue distribution (e.g., liver, kidney). Adjust dosing regimens based on clearance rates and bioavailability metrics derived from non-linear mixed-effects modeling (NONMEM) .
Q. What are the critical parameters for validating this compound’s purity in synthetic batches?
- Methodological Answer : Apply orthogonal analytical techniques:
- HPLC-UV for quantifying major impurities (ICH Q3A/B thresholds).
- NMR spectroscopy to confirm structural integrity (e.g., absence of diastereomers).
- Elemental analysis to verify stoichiometric ratios of C, H, N .
Advanced Research Questions
Q. How to address discrepancies in this compound’s efficacy across heterogeneous disease models (e.g., Gaucher vs. Fabry disease)?
- Methodological Answer : Conduct meta-analyses stratified by disease pathology (e.g., lysosomal substrate accumulation vs. enzyme misfolding). Use multivariate regression to isolate confounding variables (e.g., baseline enzyme activity, genetic modifiers). Validate hypotheses via CRISPR-engineered isogenic cell lines to model specific mutations .
Q. What experimental strategies mitigate off-target effects of this compound in co-administered therapies?
- Methodological Answer : Perform drug-drug interaction screens using hepatic microsomes or cytochrome P450 isoforms. Pair with transcriptomic profiling (RNA-seq) to identify unintended pathway activation. Optimize dosing schedules via staggered administration in vivo, monitoring for synergistic/antagonistic effects via isobologram analysis .
Q. How to reconcile contradictory clinical trial data on this compound’s long-term safety?
- Methodological Answer : Implement longitudinal observational studies with matched comparator cohorts (e.g., patients on standard enzyme replacement therapy). Apply propensity score matching to adjust for baseline differences. Use adverse event adjudication committees to standardize causality assessments .
Q. What computational approaches predict this compound’s binding affinity to mutant enzyme variants?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to model enzyme-ligand interactions. Validate predictions via surface plasmon resonance (SPR) for kinetic binding assays (ka/kd). Cross-reference with clinical variant databases (e.g., ClinVar) to prioritize high-impact mutations .
Methodological Frameworks for Research Design
- PICO Framework : Structure questions around Population (e.g., specific disease subtypes), Intervention (Folitixorin dosing), Comparison (existing therapies), and Outcome (enzyme activity restoration) .
- FINER Criteria : Ensure questions are Feasible (e.g., access to patient-derived cells), Interesting (address mechanistic gaps), Novel (unexplored mutations), Ethical (animal model justification), and Relevant (clinical translatability) .
Data Integrity and Reproducibility Guidelines
- Pre-registration : Upload experimental protocols to repositories like Open Science Framework (OSF) to reduce selective reporting bias .
- Raw Data Archiving : Share spectra, chromatograms, and simulation trajectories via Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
